Trilinolein, a triacylglycerol compound, has been extensively studied for its pharmacological properties, particularly in the context of traditional Chinese medicine where it is extracted from Panax notoginseng. Research has highlighted its potential in treating various diseases, including cardiovascular and cerebrovascular disorders, inflammation, and even cancer. The compound's therapeutic effects are attributed to its ability to modulate key cellular pathways and exert antioxidant, anti-inflammatory, and anti-apoptotic actions12710.
The beneficial effects of trilinolein are largely due to its anti-inflammatory and antioxidant properties. Studies have shown that trilinolein can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor (TNF-α), interleukin-1 (IL-1β), and IL-6 in macrophages. It also blocks the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs)2. In cardiomyocytes, trilinolein has been shown to inhibit hypertrophy by reducing protein synthesis, beta-myosin heavy chain promoter activity, and intracellular reactive oxygen species (ROS) generation34. Additionally, trilinolein exhibits a myocardial protective effect by inhibiting calcium influx and modulating superoxide dismutase activity5. It also induces vasorelaxation through the stimulation of nitric oxide and cyclic GMP pathways6. In the context of cerebrovascular diseases, trilinolein has been found to inhibit neuronal apoptosis and ameliorate intimal hyperplasia by attenuating migration and modulating the matrix metalloproteinase-2 and RAS/MEK/ERK signaling pathway in vascular smooth muscle cells (VSMCs)7. Furthermore, trilinolein affects cyclic nucleotide formation in human platelets, which is related to its antiplatelet effect and nitric oxide synthesis8. It also inhibits the proliferation of human non-small cell lung carcinoma A549 cells by modulating the PI3K/Akt pathway10.
Trilinolein has been reported to reduce thrombogenicity, arrhythmias, and increase erythrocyte deformability, which are beneficial in treating cardiovascular diseases. Its antioxidant properties help counteract free radical damage associated with atherogenesis and myocardial damage seen with ischemia and reperfusion1.
The compound's ability to suppress the production of pro-inflammatory cytokines and the expression of iNOS and COX-2 suggests its potential as an anti-inflammatory agent. This has been demonstrated in models of lipopolysaccharide-stimulated macrophages and carrageenan-induced mouse paw edema2.
Trilinolein inhibits angiotensin II-induced hypertrophy in cardiomyocytes, suggesting a role in preventing or treating pathological cardiac remodeling. This effect is mediated through the attenuation of ROS generation34.
The myocardial protective effects of trilinolein are linked to its antioxidant activity, which includes the inhibition of calcium influx and the alteration of superoxide dismutase activity, potentially reducing infarct size and myocardial damage5.
Trilinolein induces endothelium-dependent vasorelaxation, which could be beneficial in conditions characterized by vascular constriction. The underlying mechanism involves the stimulation of nitric oxide and cyclic GMP pathways6.
In models of cerebral ischemia and carotid stenosis, trilinolein has shown protective effects by reducing cerebral infarction area, neurological deficit, and intimal hyperplasia. It also inhibits VSMC migration, which is crucial in the pathogenesis of cerebrovascular diseases7.
Trilinolein has been found to inhibit epinephrine-induced platelet aggregation, which could have therapeutic potential in preventing thrombotic events. This effect is not due to competitive antagonism but is likely mediated through changes in cyclic nucleotide levels and nitric oxide synthesis89.
The compound has demonstrated growth-inhibitory effects on non-small cell lung carcinoma A549 cells by inducing apoptosis and modulating the PI3K/Akt pathway. This suggests a potential role for trilinolein in cancer therapy10.
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 13568-33-7
CAS No.: 282727-46-2
CAS No.: 163594-75-0
CAS No.: 83164-90-3